molecular formula C10H10Cl2N4O4 B016349 (2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol CAS No. 13276-52-3

(2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No. B016349
CAS RN: 13276-52-3
M. Wt: 321.11 g/mol
InChI Key: HJXWZGVMHDPCRS-UUOKFMHZSA-N
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Description

2,6-Dichloropurine-9-β-D-riboside is a building block. It has been used in the synthesis of photoaffinity probes for nucleotide binding sites in proteins.

Mechanism of Action

Target of Action

2,6-Dichloropurine riboside is a useful reagent that can be used to design AB680 as an effective and selective inhibitor of CD73 . CD73 is an enzyme that plays a crucial role in the purinergic signaling pathway, which is involved in various physiological and pathological processes.

Mode of Action

It is known to interact with its target, cd73, and inhibit its activity . This inhibition could lead to changes in the purinergic signaling pathway, affecting the levels of certain nucleotides in the body.

Biochemical Pathways

The compound is involved in the purine salvage pathway, a crucial biochemical pathway in the body. This pathway is responsible for the synthesis of nucleotides from intermediates in the degradative pathway for nucleotides . By inhibiting CD73, 2,6-Dichloropurine riboside could potentially affect this pathway and its downstream effects.

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability .

Action Environment

The action, efficacy, and stability of 2,6-Dichloropurine riboside could be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C

properties

IUPAC Name

(2R,3R,4S,5R)-2-(2,6-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXWZGVMHDPCRS-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Reactant of Route 2
(2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Reactant of Route 3
(2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Reactant of Route 4
(2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Reactant of Route 5
(2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Reactant of Route 6
(2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Q & A

Q1: What is the significance of 2,6-dichloropurine riboside in nucleoside chemistry?

A1: 2,6-Dichloropurine riboside serves as a versatile synthetic intermediate in nucleoside chemistry. Its importance lies in the reactivity of the two chlorine atoms, which can be selectively substituted to introduce various functionalities. For instance, research has demonstrated its use in synthesizing (15)N double-labeled guanosine. [] This involves reacting 2,6-dichloropurine riboside with specific reagents in a sequential one-pot C-O and C-N cross-coupling reaction using a palladium catalyst. [] This highlights the potential of 2,6-dichloropurine riboside in creating modified nucleosides for various applications, including biological studies and drug development.

Q2: Can you elaborate on the synthesis of 2-hydrazinoadenosine and the role of 2,6-dichloropurine riboside in this process?

A2: 2-Hydrazinoadenosine is a modified nucleoside with interesting pharmacological properties, particularly as a potent and selective coronary vasodilator. [] A key precursor in its synthesis is 2',3',5'-tri-O-acetyl-2,6-dichloropurine riboside. A novel method for preparing this precursor involves reacting 2',3',5'-tri-O-acetyl-6-chloroguanosine with tert-butyl nitrite and CuCl in a chloroform solution saturated with chlorine gas. [] This reaction efficiently introduces the second chlorine atom at the 2-position of the purine ring, forming the desired 2',3',5'-tri-O-acetyl-2,6-dichloropurine riboside. This compound can then be further modified to ultimately yield 2-hydrazinoadenosine.

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